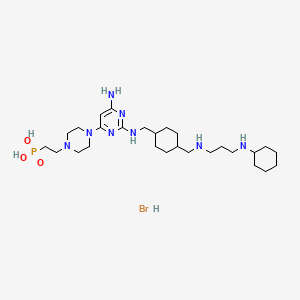

![molecular formula C27H34N8O4 B606510 Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate CAS No. 1379573-92-8](/img/structure/B606510.png)

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

Übersicht

Beschreibung

CBB1007 ist eine zellgängige Amidino-Guanidinium-Verbindung, die als potenter, reversibler und substrat-kompetitiver Inhibitor der Lysin-spezifischen Demethylase 1 (LSD1) wirkt. Diese Verbindung hat ein signifikantes Potenzial gezeigt, das Wachstum pluripotenter Krebszellen selektiv zu hemmen, während sie minimale Auswirkungen auf nicht-pluripotente Krebszellen oder normale somatische Zellen hat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

CBB1007 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Amidino-Guanidinium-Gruppe beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Amidino-Guanidinium-Kerns: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsstoffe, um die Amidino-Guanidinium-Kernstruktur zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von CBB1007 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verbindung wird in großen Mengen hergestellt und strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

CBB1007 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre chemische Struktur und Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was zu Veränderungen der funktionellen Gruppen der Verbindung führt.

Substitution: CBB1007 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

CBB1007 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von LSD1 und seine Auswirkungen auf die Histondemethylierung zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von LSD1 bei der Genexpression und epigenetischen Regulation zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebsarten mit pluripotenten Stammzelleigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf LSD1 abzielen

Wirkmechanismus

CBB1007 übt seine Wirkung aus, indem es selektiv LSD1 hemmt, eine Histondemethylase, die eine entscheidende Rolle bei der epigenetischen Regulation spielt. Durch die Blockierung der LSD1-Aktivität verhindert CBB1007 die Demethylierung von Histon H3 an Lysin 4 (H3K4), was zu erhöhten Spiegeln von methyliertem H3K4 führt. Dies führt zur Aktivierung epigenetisch unterdrückter Gene und zur Hemmung der Proliferation von Krebszellen .

Wissenschaftliche Forschungsanwendungen

CBB1007 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.

Biology: Employed in research to understand the role of LSD1 in gene expression and epigenetic regulation.

Medicine: Investigated for its potential therapeutic applications in treating cancers with pluripotent stem cell properties.

Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1

Wirkmechanismus

This compound acts as a potent, reversible, and substrate-competitive LSD1 selective inhibitor . It efficiently blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me . It has no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities . It increases H3K4Me2 and H3K4Me contents , and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CBB1007 is synthesized through a series of chemical reactions involving the amidino-guanidinium group. The synthetic route typically involves the following steps:

Formation of the amidino-guanidinium core: This step involves the reaction of appropriate starting materials to form the amidino-guanidinium core structure.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of CBB1007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is produced in bulk and subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

CBB1007 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also occur, leading to changes in the compound’s functional groups.

Substitution: CBB1007 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

CBB1007 ist einzigartig in seiner hohen Selektivität und Potenz als LSD1-Inhibitor. Ähnliche Verbindungen umfassen:

CBB1002: Ein weiterer LSD1-Inhibitor mit einer etwas höheren halbmaximalen Hemmkonzentration (IC50) im Vergleich zu CBB1007.

CBB1003: Ähnlich wie CBB1007, aber mit unterschiedlichen Substituenten, die seine Potenz und Selektivität beeinflussen.

CBB1001: Ein weniger potenter LSD1-Inhibitor im Vergleich zu CBB1007.

CBB1007 zeichnet sich durch seine Fähigkeit aus, pluripotente Krebszellen selektiv anzugreifen, während nicht-pluripotente Zellen geschont werden, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

IUPAC Name |

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRETRIDAQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104834 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379573-92-8 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)